molecular formula C21H26N2O2 B14601282 4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide CAS No. 58754-25-9

4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide

Cat. No.: B14601282
CAS No.: 58754-25-9
M. Wt: 338.4 g/mol
InChI Key: XCKKCSPJVQLCPX-UHFFFAOYSA-N
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Description

4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzamide structure, along with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the key scaffold. The final step involves the conjugation of this scaffold with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide can undergo several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it decreases excitability, conduction velocity, and automaticity in cardiac tissues by slowing atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction . This results in the prolongation of refractory periods in these tissues, thereby stabilizing heart rhythms.

Comparison with Similar Compounds

4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

58754-25-9

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-methoxy-N-[2-[(1-methylpiperidin-2-yl)methyl]phenyl]benzamide

InChI

InChI=1S/C21H26N2O2/c1-23-14-6-5-8-18(23)15-17-7-3-4-9-20(17)22-21(24)16-10-12-19(25-2)13-11-16/h3-4,7,9-13,18H,5-6,8,14-15H2,1-2H3,(H,22,24)

InChI Key

XCKKCSPJVQLCPX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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